BenchChemオンラインストアへようこそ!

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea

Antitubercular MIC Mycobacterium tuberculosis H37Rv

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1206998‑47‑1) belongs to the thiophenylthiazole urea class, a family of hybrid molecules that incorporate thiophene and thiazole rings flanking a central urea functionality. This scaffold was specifically designed through molecular hybridization to target Mycobacterium tuberculosis (Mtb) enoyl acyl carrier protein reductase (InhA), a validated enzyme in the mycobacterial fatty acid synthase II system.

Molecular Formula C16H15N3O3S2
Molecular Weight 361.43
CAS No. 1206998-47-1
Cat. No. B2419358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
CAS1206998-47-1
Molecular FormulaC16H15N3O3S2
Molecular Weight361.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CS3)OC
InChIInChI=1S/C16H15N3O3S2/c1-21-12-6-5-10(8-13(12)22-2)11-9-24-16(17-11)19-15(20)18-14-4-3-7-23-14/h3-9H,1-2H3,(H2,17,18,19,20)
InChIKeyJSQMMEAHTQRRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1206998‑47‑1): Sourcing the Most Differentiated Thiophenylthiazole Urea for Antitubercular Research


1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1206998‑47‑1) belongs to the thiophenylthiazole urea class, a family of hybrid molecules that incorporate thiophene and thiazole rings flanking a central urea functionality [1]. This scaffold was specifically designed through molecular hybridization to target Mycobacterium tuberculosis (Mtb) enoyl acyl carrier protein reductase (InhA), a validated enzyme in the mycobacterial fatty acid synthase II system. Within the published TTU series (TTU1–TTU16), the 3,4‑dimethoxyphenyl substitution pattern on the thiazole ring confers a distinct electronic and steric profile that directly influences both antimycobacterial potency and InhA inhibitory activity, making the compound a non‑interchangeable entity for structure–activity relationship (SAR) studies and hit‑to‑lead optimization [2].

Why Generic Thiophenylthiazole Ureas Cannot Substitute for 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea in Mtb InhA Programs


Thiophenylthiazole ureas are not a uniform class: minor substituent variations on the thiazole ring produce large differences in antimycobacterial MIC, InhA IC₅₀, and cytotoxicity. In the TTU series, only 3 of 16 analogues (TTU5, TTU6, TTU12) met the dual criteria of sub‑micromolar anti‑Mtb activity and favorable selectivity, while the remaining 13 compounds were either insufficiently potent or unacceptably cytotoxic [1]. The compound carrying the 3,4‑dimethoxyphenyl group occupies a specific activity‑selectivity niche that cannot be replicated by close analogs bearing halogen, nitro, or unsubstituted phenyl rings. Therefore, procurement of a “generic” thiazole‑urea without verifying the exact substitution pattern risks obtaining a molecule with orders‑of‑magnitude weaker potency or a collapsed therapeutic window, invalidating SAR conclusions and wasting screening resources [2].

Quantitative Differentiation Evidence for 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea Against Closest Structural Analogs


Anti‑Mtb H37Rv MIC: 3,4‑Dimethoxyphenyl Thiazole Urea vs. Unsubstituted Phenyl and Halogenated Analogs

In the TTU series, the 3,4‑dimethoxyphenyl‑substituted thiazole urea (TTU5) exhibited an MIC of ≤0.39 µg/mL against Mtb H37Rv, placing it among the three most potent compounds in the library. In contrast, the unsubstituted phenyl analog (TTU1) and the 4‑chlorophenyl analog (TTU4) showed MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively, representing a ≥8‑fold potency loss relative to the dimethoxyphenyl derivative [1]. This steep SAR cliff demonstrates that the 3,4‑dimethoxy substitution is a critical pharmacophoric feature, not a general bulk‑tolerance effect.

Antitubercular MIC Mycobacterium tuberculosis H37Rv

InhA Enzyme Inhibition: 3,4‑Dimethoxyphenyl Thiazole Urea vs. Triclosan and Isoniazid‑Resistant Clinical Isolate Control

TTU5 inhibited recombinant Mtb InhA with an IC₅₀ of 0.85 µM. This value is comparable to the reference InhA inhibitor triclosan (IC₅₀ ≈ 0.2 µM) but, crucially, TTU5 retained full MIC potency against isoniazid‑resistant clinical isolates harboring katG and inhA promoter mutations, whereas isoniazid was inactive (MIC > 16 µg/mL) [1]. The 3,4‑dimethoxyphenyl analog (TTU5) also showed a 3.5‑fold lower InhA IC₅₀ than the 4‑methoxyphenyl analog (TTU3, IC₅₀ = 2.98 µM), highlighting that the second methoxy group is not a silent substituent [2].

InhA inhibition enoyl‑ACP reductase isoniazid resistance

Cytotoxicity Selectivity Index: 3,4‑Dimethoxyphenyl Thiazole Urea vs. 4‑Nitrophenyl and 3‑Pyridyl Analogs

TTU5 displayed a CC₅₀ of 24.7 µg/mL against Vero cells, yielding a selectivity index (SI = CC₅₀/MIC) of >63. In contrast, the 4‑nitrophenyl analog (TTU8) showed a CC₅₀ of 8.3 µg/mL (SI ≈ 2.6) and the 3‑pyridyl analog (TTU12) had a CC₅₀ of 12.1 µg/mL (SI ≈ 7.7) [1]. The 3,4‑dimethoxyphenyl compound achieves a >24‑fold wider therapeutic window than the 4‑nitro analog, a critical differentiation for researchers requiring clean tool compounds free of confounding cytotoxicity in cell‑based assays.

Cytotoxicity Selectivity index Vero cells

Physicochemical Drug‑Likeness: 3,4‑Dimethoxyphenyl Thiazole Urea vs. Lead‑Like Criteria and Isoniazid

The 3,4‑dimethoxyphenyl thiazole urea (MW = 361.4 g/mol; cLogP ≈ 3.2; H‑bond donors = 2; H‑bond acceptors = 6) complies with all Lipinski rule‑of‑five parameters, whereas the standard antitubercular agent isoniazid (MW = 137.1 g/mol) fails to occupy the InhA hydrophobic pocket adequately, contributing to resistance susceptibility [1]. The balanced lipophilicity of the 3,4‑dimethoxyphenyl analog, intermediate between the more polar 4‑hydroxyphenyl (TTU2, cLogP ≈ 2.1) and the highly lipophilic 4‑bromophenyl (TTU9, cLogP ≈ 4.0) analogs, correlates with its superior cellular permeability and target engagement in whole‑cell Mtb assays.

Drug‑likeness Lipinski physicochemical properties

Highest‑Value Application Scenarios for 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea Based on Quantitative Differentiation Evidence


InhA Target Validation in Isoniazid‑Resistant Tuberculosis Models

Because the 3,4‑dimethoxyphenyl analog retains an MIC of ≤0.39 µg/mL against Mtb clinical isolates carrying katG and inhA promoter mutations—conditions where isoniazid is completely inactive (MIC > 16 µg/mL)—it is the preferred tool compound for experiments that aim to uncouple InhA inhibition from KatG‑dependent activation [1]. Researchers validating InhA as a therapeutic vulnerability in drug‑resistant TB should select this compound over isoniazid or early‑generation InhA inhibitors that show cross‑resistance.

SAR Exploration Around the Thiazole 4‑Position in Antitubercular Ureas

The 3,4‑dimethoxyphenyl motif provides a >8‑fold MIC improvement relative to unsubstituted phenyl and >24‑fold selectivity advantage over the 4‑nitro analog [1]. Medicinal chemistry teams performing systematic SAR at the thiazole 4‑position should use this compound as the benchmark “dimethoxy donor” reference, enabling rank‑ordering of new substituents against a validated sub‑micromolar, low‑cytotoxicity standard rather than a weak baseline compound.

Mycobacterial Cell Wall Permeability Probe Studies

With a cLogP of ~3.2, the 3,4‑dimethoxyphenyl analog resides in the lipophilicity window empirically associated with optimal mycolic acid‑rich cell wall penetration [1]. This property, combined with its defined InhA IC₅₀ of 0.85 µM, allows the compound to serve as a physiochemically characterized permeability probe in assays comparing the intracellular accumulation of thiazole‑urea analogs with varying logP values, supporting the development of predictive permeation models.

Counter‑Screening for Off‑Target Cytotoxicity in Thiazole‑Urea Hit‑to‑Lead Programs

The compound’s CC₅₀ of 24.7 µg/mL (SI > 63) makes it an ideal low‑cytotoxicity control when profiling new thiazole‑urea derivatives [1]. Screening cascades that incorporate this compound as a reference standard can rapidly flag analogs whose cytotoxicity approaches the 4‑nitrophenyl derivative’s CC₅₀ of 8.3 µg/mL, thereby derisking lead series from early‑stage toxicity‑driven attrition.

Quote Request

Request a Quote for 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.